4-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Description
The compound 4-[4-oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a thiazolidinone derivative featuring a benzoic acid moiety at the 3-position of the thiazolidinone ring and a 4-quinolylmethylene substituent at the 5-position. The thiazolidinone core (4-oxo-2-thioxo) is a well-studied pharmacophore known for its diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . The 4-quinolylmethylene group introduces a fused bicyclic aromatic system, which may enhance lipophilicity and influence binding interactions with biological targets.
Properties
Molecular Formula |
C20H12N2O3S2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C20H12N2O3S2/c23-18-17(11-13-9-10-21-16-4-2-1-3-15(13)16)27-20(26)22(18)14-7-5-12(6-8-14)19(24)25/h1-11H,(H,24,25)/b17-11- |
InChI Key |
WPRFVEQPRXSDAM-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves the condensation of 4-quinolinecarboxaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized with 4-carboxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone ring can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituents, biological activities, and findings:
Key Observations
Substituent Electronic Effects
- Electron-Donating Groups (e.g., -OH, -OCH₃) : Enhance biological activity in many cases. For example, SS6 (4-hydroxyphenyl) showed better anti-inflammatory activity than SS5 (4-nitrophenyl) due to improved electron density and hydrogen-bonding capacity .
- Electron-Withdrawing Groups (e.g., -NO₂): Reduce activity, as seen in SS5, likely due to decreased nucleophilicity and unfavorable interactions with target enzymes .
Aromatic Substituent Size and Rigidity
- Indole vs. The larger, planar quinoline group in the target compound may improve DNA intercalation or enzyme inhibition but could reduce solubility.
- Benzylidene vs.
Role of the Benzoic Acid Moiety
The para-substituted benzoic acid group is a common feature across analogs, suggesting its critical role in:
- Enhancing solubility via ionization at physiological pH.
- Facilitating interactions with charged residues in enzyme active sites (e.g., aldose reductase inhibition in 3d ).
Contradictions and Gaps
- Pyridine vs.
- Limited Data on Quinoline Derivatives: The target compound’s biological profile remains uncharacterized in the provided evidence, necessitating further studies to validate its efficacy and mechanism.
Biological Activity
4-[4-Oxo-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a member of the thiazolidine class of compounds, which are recognized for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is critical for its biological activity. The presence of both sulfur and nitrogen in the thiazolidine structure contributes to its unique reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 347.4 g/mol.
The biological activity of this compound primarily involves its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. These receptors play a crucial role in glucose and lipid metabolism, making them significant targets for antidiabetic therapies.
Key Mechanisms:
- PPARγ Activation : The compound enhances the transactivation activity of PPARγ, leading to improved insulin sensitivity and glucose homeostasis .
- Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress-related damage.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in various experimental models .
Antidiabetic Activity
Research indicates that derivatives of thiazolidinediones, including this compound, exhibit significant hypoglycemic effects. In vitro studies have demonstrated that it can lower blood glucose levels effectively in diabetic models. For instance, a study reported that a related thiazolidinedione derivative showed superior hypoglycemic action compared to standard treatments like rosiglitazone and pioglitazone .
Anti-inflammatory Activity
The compound has been tested for its anti-inflammatory properties using carrageenan-induced edema models in rats. Results indicated a notable reduction in inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Properties
Preliminary studies have indicated that compounds with similar structural features may possess anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability; however, detailed studies are required to confirm these properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
